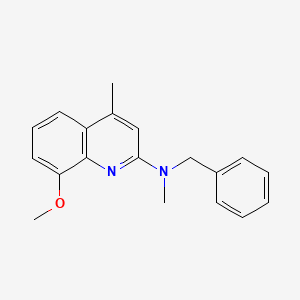![molecular formula C18H17N3OS B5786944 5-[(2-allylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5786944.png)
5-[(2-allylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(2-allylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol, also known as APMT, is a chemical compound that belongs to the family of 1,2,4-triazoles. It has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 5-[(2-allylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, this compound has been shown to inhibit the activity of matrix metalloproteinases, which play a crucial role in tumor invasion and metastasis. In diabetes, this compound has been shown to inhibit the activity of alpha-glucosidase, which is involved in the digestion of carbohydrates. In inflammation, this compound has been shown to inhibit the activity of cyclooxygenase-2, which is involved in the synthesis of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and cytotoxic effects. In vitro studies have shown that this compound can scavenge free radicals and protect cells from oxidative damage. This compound has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the development of inflammation. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
5-[(2-allylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol has several advantages for lab experiments, including its ease of synthesis, low toxicity, and potent biological activities. However, this compound also has some limitations, including its low solubility in water and its potential to interact with other compounds in complex biological systems.
Orientations Futures
There are several future directions for the research on 5-[(2-allylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol. One direction is to explore its potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential as a scaffold for the synthesis of new functional materials. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to optimize its pharmacokinetic properties for clinical applications.
In conclusion, this compound is a promising compound that has shown potential applications in various fields. Its ease of synthesis, potent biological activities, and low toxicity make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and to optimize its properties for clinical applications.
Méthodes De Synthèse
5-[(2-allylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol can be synthesized through a multi-step process that involves the reaction of 2-allylphenol with ethyl chloroacetate, followed by the reaction of the resulting product with hydrazine hydrate and thiosemicarbazide. The final product is obtained after purification and characterization using various spectroscopic techniques.
Applications De Recherche Scientifique
5-[(2-allylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has shown promising results in the treatment of cancer, diabetes, and inflammation. In agriculture, this compound has been used as a fungicide and insecticide due to its potent antifungal and insecticidal properties. In material science, this compound has been used as a building block for the synthesis of various functional materials, including fluorescent dyes and sensors.
Propriétés
IUPAC Name |
4-phenyl-3-[(2-prop-2-enylphenoxy)methyl]-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c1-2-8-14-9-6-7-12-16(14)22-13-17-19-20-18(23)21(17)15-10-4-3-5-11-15/h2-7,9-12H,1,8,13H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQXVSCXMEDECKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1OCC2=NNC(=S)N2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[({[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoic acid](/img/structure/B5786863.png)



![1,3-dimethyl-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5786921.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methylphenyl)acetamide](/img/structure/B5786922.png)
![N'-{[2-(4-ethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5786930.png)

![2-{5-[2-cyano-2-(3-nitrophenyl)vinyl]-2-furyl}benzonitrile](/img/structure/B5786939.png)




![N-(4-cyanophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5786969.png)